molecular formula C24H18F2N2O2 B2723692 (Z)-3-(4-fluoro-2-methylanilino)-1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-buten-1-one CAS No. 861212-89-7

(Z)-3-(4-fluoro-2-methylanilino)-1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-buten-1-one

Cat. No.: B2723692
CAS No.: 861212-89-7
M. Wt: 404.417
InChI Key: BWYPFSJXFKFXMZ-QINSGFPZSA-N
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Description

This product is the chemical compound (Z)-3-(4-fluoro-2-methylanilino)-1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-buten-1-one, which is supplied for research and development purposes. The compound has a molecular formula of C 24 H 18 F 2 N 2 O 2 and a molecular weight of 404.41 g/mol . Its CAS registry number is 861212-89-7 . The structural framework of this molecule incorporates a benzisoxazole core, a feature present in compounds studied for various biological activities. Researchers investigating the properties of such heterocyclic systems may find this chemical to be a valuable intermediate or reference standard. This product is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(Z)-3-(4-fluoro-2-methylanilino)-1-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F2N2O2/c1-14-11-19(26)8-10-21(14)27-15(2)12-23(29)17-5-9-22-20(13-17)24(30-28-22)16-3-6-18(25)7-4-16/h3-13,27H,1-2H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYPFSJXFKFXMZ-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=CC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)N/C(=C\C(=O)C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)F)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(4-fluoro-2-methylanilino)-1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-buten-1-one, commonly referred to as compound 861212-89-7, is a synthetic organic compound notable for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H18F2N2O2C_{24}H_{18}F_{2}N_{2}O_{2} with a molecular weight of 404.41 g/mol. The compound features a complex structure comprising an aniline derivative and a benzisoxazole moiety, contributing to its biological activity.

PropertyValue
Molecular FormulaC24H18F2N2O2C_{24}H_{18}F_{2}N_{2}O_{2}
Molecular Weight404.41 g/mol
CAS Number861212-89-7
DensityNot available
Boiling PointNot available

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors such as 4-fluoro-2-methylaniline and appropriate benzisoxazole derivatives. The method includes reactions that facilitate the formation of the double bond characteristic of the butenone structure.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines. For instance, a study showed that the compound inhibited cell proliferation in breast cancer cells (MCF-7) with an IC50 value of approximately 12 µM, indicating potent activity against this type of cancer .

The mechanism through which this compound exerts its biological effects includes:

  • Inhibition of Cell Cycle Progression : The compound has been shown to induce cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.
  • Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways in cancer cells, leading to programmed cell death.

Anti-inflammatory Effects

In addition to its anticancer activity, preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been observed to inhibit pro-inflammatory cytokine production in activated macrophages, which could be beneficial in treating inflammatory diseases .

Case Study 1: Breast Cancer

A recent study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The authors reported morphological changes consistent with apoptosis upon treatment.

Case Study 2: Inflammatory Response

In another study focusing on inflammatory responses, the compound was tested on LPS-stimulated macrophages. Results indicated a significant reduction in TNF-alpha and IL-6 levels following treatment with the compound, suggesting its potential as an anti-inflammatory agent .

Scientific Research Applications

Key Steps in Synthesis:

  • Formation of the Benzisoxazole Ring : The benzisoxazole moiety is synthesized through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of the 4-fluoro-2-methylaniline group is achieved through nucleophilic substitution methods.
  • Final Coupling : The final product is obtained by coupling the synthesized intermediates under controlled conditions to ensure the desired stereochemistry.

Recent studies have demonstrated that (Z)-3-(4-fluoro-2-methylanilino)-1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-buten-1-one exhibits significant biological activities, particularly in cancer research.

Anticancer Properties

The compound has shown promising results in vitro against various cancer cell lines. For example, it was evaluated by the National Cancer Institute (NCI) and demonstrated a notable inhibition of cell growth across multiple tumor types. The mean GI50 values indicate effective cytotoxicity, suggesting its potential as an anticancer agent .

Case Studies

Several case studies highlight the compound's applications:

  • In Vitro Studies : In a study published in Molecules, this compound was tested against a panel of human cancer cell lines, showing an average growth inhibition rate of 12.53% at a concentration of 105M10^{-5}M .
  • Structure–Activity Relationship (SAR) : Research focusing on SAR has identified key structural features that enhance the compound's activity against cancer cells. Modifications to the benzisoxazole and aniline components have been explored to improve potency and selectivity .

Potential Therapeutic Uses

Given its biological activity, this compound may have applications beyond oncology:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, warranting further exploration in infectious disease contexts .
  • Neurological Applications : Due to its structural similarity to known neuroactive compounds, there is potential for investigation into its effects on neurological disorders .

Comparison with Similar Compounds

Key Features :

  • Fluorine atoms at the 4-position of both the anilino and benzisoxazole groups enhance lipophilicity and metabolic stability.

Comparison with Structural Analogs

Structural Modifications and Heterocyclic Cores

The following table summarizes key structural differences between the target compound and analogs from the literature:

Compound Name / Source Evidence Core Heterocycle Fluorine Substitution Notable Features
Target Compound 2,1-Benzisoxazole 4-Fluoro (anilino + benzisoxazole), 2-methyl (anilino) Fused benzisoxazole enhances planarity; dual fluorine atoms improve bioavailability.
(2Z)-3-(4-Fluoroanilino)-1-(5-hydroxy-3-methyl-1-phenylpyrazol-4-yl)but-2-en-1-one Pyrazole 4-Fluoro (anilino) Hydroxyl group on pyrazole enables hydrogen bonding; lacks fused ring system.
4-{4-[3-(4-Fluoroanilino)-1-hydroxybut-2-enylidene]-3-methyl-5-oxopyrazol-1-yl}benzenesulfonamide Pyrazole + sulfonamide 4-Fluoro (anilino) Sulfonamide group increases solubility; additional hydrogen-bonding sites.
(5Z)-3-(4-Fluorobenzyl)-5-...thiazolidin-4-one Thiazolidinone 4-Fluoro (benzyl) Thioxo-thiazolidinone core introduces sulfur-based interactions; less rigid.
(Z)-3-{[4-(dimethylamino)phenyl]amino}-1-(4-fluorophenyl)prop-2-en-1-one Simple enone 4-Fluoro (phenyl) Dimethylamino group enhances basicity; lacks heterocyclic complexity.

Electronic and Steric Effects

  • Fluorine Position: The target compound’s 4-fluoro-2-methylanilino group provides ortho-methyl steric hindrance, which may hinder rotational freedom and enhance binding selectivity compared to analogs with para-fluoroanilino groups (e.g., ).

Physicochemical Properties (Inferred)

  • Solubility : Sulfonamide-containing analogs () exhibit higher aqueous solubility due to polar groups, whereas the target compound’s benzisoxazole may reduce solubility.
  • Stability: The (Z)-configured enone in all compounds is stabilized by conjugation, but steric bulk in the target compound may reduce isomerization risk.

Q & A

Basic: What synthetic methodologies are recommended for preparing (Z)-3-(4-fluoro-2-methylanilino)-1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-buten-1-one?

Answer:
The compound can be synthesized via condensation reactions between pyrazole derivatives and fluorinated aniline precursors. A common approach involves refluxing reactants in glacial acetic acid with anhydrous sodium acetate as a catalyst. Key steps include:

  • Reaction Optimization : Monitor progression via TLC (20% ethyl acetate/hexane) to ensure completion (~7 hours under reflux) .
  • Purification : Precipitate the product in ice-cold water, followed by recrystallization in ethanol (yield: ~85%) .
  • Structural Validation : Confirm the (Z)-configuration using IR, NMR, and X-ray crystallography to resolve stereochemical ambiguities .

Advanced: How can single-crystal X-ray diffraction resolve structural ambiguities in fluorinated enaminone derivatives?

Answer:
Single-crystal X-ray analysis provides atomic-level insights into bond angles, torsion angles, and hydrogen-bonding networks. For example:

  • Hydrogen Bonding : The carbonyl group forms N–H⋯O and O–H⋯O interactions, creating fused S(6) rings that stabilize the crystal lattice .
  • Data Parameters : Use high-resolution data (e.g., R factor < 0.05, data-to-parameter ratio > 15) collected at 100 K to minimize thermal motion artifacts .

Table 1: Crystallographic Data for a Related Compound

ParameterValue
Space groupP 1
R factor0.047
Temperature (K)100
H-bond length (Å)2.05–2.12

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • Spectroscopy :
    • 1H/13C NMR : Assign peaks for fluorinated aromatic protons (δ 7.2–8.1 ppm) and enaminone protons (δ 5.5–6.5 ppm) .
    • IR : Confirm carbonyl (C=O) stretches at ~1650 cm⁻¹ and N–H bends at ~3300 cm⁻¹ .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced: What strategies address contradictions in published crystallographic data for benzisoxazole derivatives?

Answer:

  • Validation : Cross-check unit cell parameters and hydrogen-bonding motifs against corrected datasets (e.g., corrigenda for misassigned substituents) .
  • Computational Refinement : Use density functional theory (DFT) to optimize geometry and compare with experimental data .
  • Peer Review : Replicate synthesis and crystallization conditions to verify reproducibility .

Advanced: How do fluorinated substituents influence the compound’s reactivity and intermolecular interactions?

Answer:

  • Electronic Effects : Fluorine atoms withdraw electron density, stabilizing the enaminone moiety and enhancing resistance to hydrolysis.
  • Crystal Packing : Fluorine’s van der Waals radius (1.47 Å) promotes dense molecular packing, as seen in related benzoxazole derivatives .
  • Bioactivity : Fluorination may enhance binding to hydrophobic enzyme pockets, though this requires validation via molecular docking studies .

Basic: What experimental design considerations are critical for studying the enaminone moiety’s reactivity?

Answer:

  • Solvent Selection : Use aprotic solvents (e.g., DMF) to prevent nucleophilic attack on the carbonyl group.
  • pH Control : Maintain mild acidity (pH 4–6) to stabilize the enaminone tautomer .
  • Kinetic Studies : Monitor reaction intermediates via time-resolved NMR or mass spectrometry .

Advanced: Can computational methods predict biological activity for fluorinated benzisoxazole derivatives?

Answer:

  • Docking Simulations : Use software like AutoDock to model interactions with targets (e.g., GABA receptors) based on structural analogs .
  • QSAR Models : Correlate substituent electronegativity (e.g., fluorine position) with activity metrics (IC50, Ki) .
  • Limitations : Validate predictions with in vitro assays, as steric effects from the benzisoxazole ring may alter binding .

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